SANTALOL

Vue d'ensemble

Description

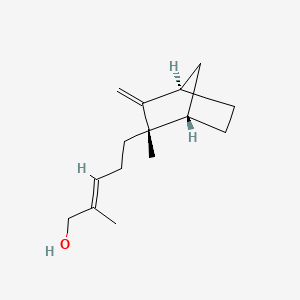

Santalol is a naturally occurring sesquiterpene alcohol found predominantly in sandalwood oil, which is extracted from the heartwood of the sandalwood tree (Santalum album). The compound is primarily responsible for the characteristic woody fragrance of sandalwood oil and is highly valued in the perfume industry. This compound exists in two main isomeric forms: alpha-santalol and beta-santalol, with alpha-santalol being more abundant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of santalol has been a subject of research for many years. Early attempts at total synthesis were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. One notable method involves the use of a modified Wittig reaction to form the double bond in the side chain, starting from an available aldehyde derivative of the tricyclic structure. Another method involves starting with a tricyclic bromide and attaching it to a lithiated propyne, followed by reduction of the triple bond to an olefin and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound has shifted towards biotechnological methods due to the high cost and limited availability of natural sandalwood. One such method involves the use of the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars, producing this compound in a ratio similar to that found in natural sandalwood oil . This method not only reduces costs but also helps in conserving sandalwood trees.

Analyse Des Réactions Chimiques

Biosynthetic Pathways

Santalol is biosynthesized in Santalum album and engineered microbes via:

-

Santalene Synthase (STS) : Converts farnesyl diphosphate (FPP) to santalene isomers .

-

Cytochrome P450 Monooxygenases (CYPs) : Oxidize santalenes to santalols. For example:

Enzymatic Efficiency

| Enzyme | Substrate | Product | Yield (Relative %) |

|---|---|---|---|

| SanSyn F441V | FPP | α-santalene | 57.2% |

| CYP76F45 | α-santalene | Z-α-santalol | ~60% |

QM/MM studies reveal that residue F441 in SanSyn modulates intermediate plasticity, enabling selective deprotonation to favor α-santalene .

Metabolic Reactions

In vivo, this compound undergoes detoxification via:

-

β-Oxidation : Cleavage of the isoprene side chain to form carboxylic acids .

-

Glucuronidation : Conjugation with glucuronic acid for urinary excretion .

Metabolite Profile

Biochemical Interactions

This compound inhibits enzymes via non-covalent interactions:

-

Transthyretin (TTR) : Binds TTR’s thyroxine (T₄) cavity, stabilizing its tetrameric form.

Binding Free Energies (ΔG bind)

| Ligand | TTR WT (kcal/mol) | TTR V30M (kcal/mol) |

|---|---|---|

| α-santalol | −5.9 | −5.4 |

| β-santalol | −5.5 | −6.1 |

-

Tyrosinase : Quenches fluorescence via static quenching (K SV = 2.3 × 10⁴ M⁻¹), indicating spontaneous binding (ΔG° = −6.2 kcal/mol) .

Industrial and Environmental Considerations

The patented NaOCl-based method reduces CaCl₂ waste by 70% compared to traditional routes, aligning with green chemistry principles . Computational modeling further guides enzyme engineering to optimize this compound ratios (e.g., 57.2% α-santalene in SanSyn F441V mutants) .

This synthesis of chemical, biosynthetic, and metabolic data underscores this compound’s versatility in both industrial applications and biological systems.

Applications De Recherche Scientifique

Anticancer Properties

Santalol has demonstrated significant anticancer effects across multiple studies:

- Breast Cancer : Alpha-santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway. In vitro studies indicated that treatment with alpha-santalol significantly reduced the migratory potential of MDA-MB 231 and MCF-7 cells, suggesting its role as a potential therapeutic agent for breast cancer .

-

Prostate Cancer : Research indicates that alpha-santalol suppresses tumor growth in prostate cancer models. In genetically engineered mice, treatment with alpha-santalol reduced the incidence of visible tumors and preserved normal tissue architecture compared to control groups7. Furthermore, alpha-santalol induces autophagy in prostate cancer cells by inhibiting the AKT-mTOR signaling pathway, which may enhance its therapeutic efficacy .

- Mechanisms of Action : this compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways, including PI3K/AKT and Wnt/β-catenin .

Neuroprotective Effects

This compound is also investigated for its neuroprotective properties, particularly in relation to amyloid diseases:

- Amyloidogenesis Inhibition : Studies have shown that this compound isomers inhibit transthyretin (TTR) amyloidogenesis, which is associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound activates cellular pathways that promote protein stability and reduce toxic aggregates .

Cosmetic Applications

This compound's properties extend into the cosmetic industry, particularly for skin care:

- Tyrosinase Inhibition : this compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This characteristic makes it valuable for formulations aimed at reducing hyperpigmentation and promoting an even skin tone. The inhibition occurs in a dose-dependent manner, making this compound a candidate for cosmetic products targeting skin disorders .

Agricultural Applications

This compound's applications are not limited to human health; it also shows promise in agriculture:

- Insecticidal Properties : Research indicates that this compound exhibits insecticidal activity against various pests. Its efficacy against specific insect species suggests potential use as a natural pesticide .

Therapeutic Properties

Beyond anticancer effects, this compound possesses several therapeutic benefits:

- Anti-inflammatory and Antioxidant Effects : this compound is recognized for its anti-inflammatory and antioxidant properties, contributing to its potential use in treating chronic inflammatory conditions .

- Antimicrobial Activity : The compound also exhibits antimicrobial properties, making it useful in formulations aimed at treating infections or preserving products from microbial contamination .

Summary Table of this compound Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Anticancer (breast & prostate) | Inhibits cell migration and induces apoptosis |

| Neuroprotection (amyloid diseases) | Inhibits TTR amyloidogenesis | |

| Cosmetics | Skin lightening | Tyrosinase inhibition |

| Agriculture | Natural pesticide | Insecticidal activity |

| Therapeutics | Anti-inflammatory | Reduces inflammation |

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Prevents microbial growth |

Mécanisme D'action

The mechanism of action of santalol involves its ability to induce cell-cycle arrest and apoptosis in cancer cells. It affects various molecular targets and pathways, including the beta-catenin signaling pathway, which is associated with cancer development and metastasis . This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

Santalol is often compared with other sesquiterpenes found in sandalwood oil, such as santalene and bergamotol. While all these compounds contribute to the overall fragrance and therapeutic properties of sandalwood oil, this compound is unique due to its higher abundance and more pronounced biological activities . Similar compounds include:

Santalene: Another sesquiterpene found in sandalwood oil, contributing to its fragrance.

Bergamotol: A sesquiterpene alcohol with similar aromatic properties but less abundant than this compound.

This compound’s unique combination of fragrance and biological activities makes it a valuable compound in various applications.

Activité Biologique

Santalol, a key component of sandalwood oil derived from Santalum album, has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound exists primarily in two isomeric forms: α-santalol and β-santalol. These compounds are known for their aromatic properties and have been utilized in traditional medicine for centuries. Recent scientific studies have highlighted their potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.

-

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin production. A study demonstrated that this compound inhibits tyrosinase activity in a dose-dependent manner, with maximal inhibition observed at 50 µM. This inhibition is believed to occur through competitive binding at the active site of the enzyme, thereby preventing substrate access and subsequent melanin formation . -

Anti-Cancer Properties

Research indicates that α-santalol exhibits significant anti-cancer activity against breast cancer cells by inhibiting cell migration and inducing apoptosis. It targets the Wnt/β-catenin signaling pathway, leading to altered localization of β-catenin and reduced migratory potential in cancer cells . Additionally, α-santalol has shown chemopreventive effects against skin cancer by inducing G2/M phase cell cycle arrest and altering the expression of key cell cycle proteins . -

Amyloidogenesis Inhibition

Both α- and β-santalol have been shown to inhibit transthyretin (TTR) amyloidogenesis, which is linked to neurodegenerative diseases such as Alzheimer’s. These compounds reduce protein aggregation and toxicity by activating cellular pathways associated with autophagy and proteasome function .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Case Studies

-

Inhibition of Breast Cancer Cell Migration

A study involving MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated that α-santalol significantly inhibited cell migration and wound healing ability. The mechanism was linked to the modulation of the Wnt/β-catenin pathway . -

Tyrosinase Activity Modulation

This compound's effect on tyrosinase was investigated using multi-spectroscopic techniques, confirming its role as an effective inhibitor that could be utilized in cosmetic formulations to manage skin pigmentation issues . -

Neuroprotective Effects

In C. elegans models expressing TTR fragments, this compound isomers were found to extend lifespan and healthspan by reducing TTR aggregates associated with neurodegenerative diseases .

Propriétés

IUPAC Name |

(E)-2-methyl-5-[(1S,2S,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYKYCDSGQGTRJ-INLOORNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601121647 | |

| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.975 | |

| Record name | Santalol (alpha & beta) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

73890-74-1, 11031-45-1 | |

| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73890-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santalol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2E)-2-Methyl-5-[(1R,2R,4S)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601121647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Santalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.